2-(Cyanomethyl)-4-chlorobenzimidazole
Description
Overview of Benzimidazole (B57391) Core Structures in Chemical Research
Benzimidazole is a bicyclic aromatic heterocycle, consisting of a fusion between a benzene (B151609) ring and an imidazole (B134444) ring. nih.govresearchgate.net This core structure is isosteric to naturally occurring purines, allowing it to interact with various biological targets with high affinity. The versatility of the benzimidazole scaffold has led to its incorporation into numerous clinically significant drugs, demonstrating a vast range of biological activities including antimicrobial, anticancer, anti-inflammatory, antiviral, and antihypertensive properties. nih.govderpharmachemica.comijpsm.com
The significance of the benzimidazole nucleus in drug discovery is well-documented. researchgate.net Its derivatives form the basis for drugs such as the proton pump inhibitor Omeprazole and the antihistamine Astemizole. The chemical stability of the ring system, combined with the ability to introduce substituents at various positions (primarily the 1-, 2-, and 5/6- positions), allows for the fine-tuning of its steric, electronic, and pharmacokinetic properties. researchgate.net This adaptability has made the synthesis and functionalization of benzimidazole derivatives a central focus in modern synthetic and medicinal chemistry. nih.gov
Rationale for Investigating 2-(Cyanomethyl)-4-chlorobenzimidazole as a Key Substituted Benzimidazole
The specific substitution pattern of 2-(Cyanomethyl)-4-chlorobenzimidazole makes it a compound of significant interest as a chemical intermediate. The rationale for its investigation is rooted in the strategic combination of its two key substituents: the 4-chloro group and the 2-(cyanomethyl) group.
The 4-Chloro Substituent: The presence of a chlorine atom on the benzene portion of the benzimidazole ring system is critical. Halogen atoms are known to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. In medicinal chemistry, chloro-substituents can enhance binding affinity to biological targets and are a common feature in many active pharmaceutical ingredients. researchgate.net For instance, studies on 5-chlorobenzimidazole (B1584574) derivatives have demonstrated promising activity against chloroquine-resistant Plasmodium strains, highlighting the potential contribution of the chloro moiety to biological efficacy. researchgate.net
The 2-(Cyanomethyl) Substituent: The cyanomethyl group (-CH₂CN) at the 2-position is a highly versatile functional handle. The methylene (B1212753) group is activated by the adjacent electron-withdrawing nitrile group, making it reactive for various chemical transformations. The nitrile itself can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to other classes of compounds. More importantly, the cyanomethyl group serves as a key synthon for constructing more complex, fused heterocyclic systems. For example, it can undergo reactions to form pyrido[1,2-a]benzimidazoles and pyrimido[1,6-a]benzimidazoles, which are themselves classes of compounds with potential biological activities.
Therefore, 2-(Cyanomethyl)-4-chlorobenzimidazole is not typically investigated as an end-product but rather as a highly valuable building block. It combines a biologically relevant chloro-substitution pattern with a chemically reactive group, providing an efficient starting point for the synthesis of diverse and complex molecular libraries.
Scope and Research Objectives Pertaining to 2-(Cyanomethyl)-4-chlorobenzimidazole
The primary research objective concerning 2-(Cyanomethyl)-4-chlorobenzimidazole is its utilization in synthetic chemistry as a precursor for novel heterocyclic compounds. The scope of research is centered on exploring the reactivity of its cyanomethyl group to build more elaborate molecular architectures.
Key research objectives include:
Synthesis of Fused Heterocyclic Systems: To employ 2-(Cyanomethyl)-4-chlorobenzimidazole as a key intermediate in multi-step syntheses to create novel polycyclic compounds, such as derivatives of benzo imidazo[1,2-a]pyrimidines, which have shown cytotoxic activity against cancer cell lines. ekb.eg
Development of Molecular Libraries: To use the compound as a scaffold for combinatorial chemistry, reacting the cyanomethyl group with a variety of reagents to generate a library of new benzimidazole derivatives.
Investigation of Structure-Activity Relationships (SAR): To synthesize a series of related compounds from this starting material and screen them for biological activity. This allows researchers to understand how further modifications to the molecule impact its pharmacological effects, contributing to the rational design of new therapeutic agents. researchgate.net
The synthesis of this compound is a means to an end: providing a strategic starting material for discovering new chemical entities with potentially enhanced or novel biological activities.
Chemical Data for 2-(Cyanomethyl)-4-chlorobenzimidazole
| Property | Value |
| CAS Number | 1314881-77-0 |
| Molecular Formula | C₉H₆ClN₃ |
| Molecular Weight | 191.62 g/mol |
| MDL Number | MFCD20403422 |
Properties
IUPAC Name |
2-(4-chloro-1H-benzimidazol-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALSHDJJJIBPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Cyanomethyl 4 Chlorobenzimidazole and Its Congeners
Conventional and Contemporary Synthetic Routes to Substituted Benzimidazoles
The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, leading to the development of numerous synthetic methods for its preparation. These routes typically begin with an o-phenylenediamine (B120857) precursor.
The most traditional and widely used method for synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction. This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters, nitriles, or amides) under acidic conditions, typically by heating with a mineral acid like hydrochloric acid. adichemistry.comijirt.orgencyclopedia.pubnih.gov The reaction proceeds through the initial acylation of one amino group, followed by an intramolecular cyclization and dehydration to form the imidazole (B134444) ring. adichemistry.com
Another classical approach is the Weidenhagen reaction, which utilizes aldehydes as the carbon source. The condensation of an o-phenylenediamine with an aldehyde, often in the presence of an oxidizing agent like copper(II) acetate, yields the corresponding 2-substituted benzimidazole. semanticscholar.org Contemporary modifications of these methods focus on milder conditions, improved yields, and the use of environmentally benign catalysts. elsevierpure.com Various catalysts, including Lewis acids, Brønsted acids, solid supports, and nanoparticles, have been employed to facilitate this transformation under more efficient conditions. nih.govnih.govorientjchem.org For instance, supported gold nanoparticles have been shown to effectively catalyze the reaction between o-phenylenediamine and aldehydes at ambient conditions. nih.gov
| Precursors | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| o-Phenylenediamine, Carboxylic Acid | 4N HCl (Phillips Method) | - | Heating | Good | adichemistry.com |
| o-Phenylenediamine, Aldehyde | Cu(OH)₂ (Weidenhagen Method) | Methanol | Room Temp | Good | semanticscholar.org |
| o-Phenylenediamine, Aldehyde | Au/TiO₂ Nanoparticles | CHCl₃:MeOH | 25 °C | High | nih.gov |
| o-Phenylenediamine, Aldehyde | p-Toluenesulfonic acid (p-TSOH) | DMF | 80 °C | High | orientjchem.org |
| o-Phenylenediamine, Aldehyde | Brönsted acidic ionic liquid | - | Mild | High | nih.gov |
Beyond direct condensation, other cyclization strategies have been developed. Oxidative cyclization is a prominent alternative, often starting from anilines or Schiff bases. researchgate.netnih.gov For example, a Schiff base, pre-formed from the condensation of an o-phenylenediamine and an aldehyde, can undergo oxidative cyclodehydrogenation to yield the benzimidazole ring. orientjchem.org Molecular oxygen, in conjunction with specialized catalysts, can serve as a green oxidant for this transformation. researchgate.net
Other strategies include the intramolecular cyclization of o-nitroanilines after reduction, where the reduction of the nitro group and the cyclization can occur in a one-pot procedure. organic-chemistry.org Furthermore, transition-metal-catalyzed C-H activation and amination reactions have emerged as powerful tools for constructing the benzimidazole ring from suitably functionalized precursors. nih.gov
Targeted Synthesis of 4-Halogenated Benzimidazole Derivatives
The synthesis of 2-(Cyanomethyl)-4-chlorobenzimidazole requires the regioselective introduction of a chlorine atom onto the benzene (B151609) portion of the bicyclic system.
Direct halogenation of a pre-formed benzimidazole ring often leads to a mixture of products, with substitution typically occurring at the C5 (or C6) position due to electronic factors. Achieving selective halogenation at the C4 position is challenging. Therefore, the most effective and common strategy is to construct the benzimidazole ring from a precursor that already contains the halogen at the desired position.
The key precursor for the synthesis of the 4-chlorobenzimidazole scaffold is 3-chloro-1,2-phenylenediamine (also known as 3-chloro-o-phenylenediamine). The synthesis of this diamine typically starts from a commercially available chlorinated aniline (B41778) or nitroaniline derivative. For instance, 2-chloro-6-nitroaniline (B1581787) can be catalytically hydrogenated to reduce the nitro group, yielding 3-chloro-1,2-phenylenediamine. This precursor ensures that the chlorine atom is correctly positioned for the subsequent cyclization reaction, which will unequivocally place it at the C4 position of the resulting benzimidazole. The use of such pre-functionalized building blocks is a cornerstone of modern heterocyclic synthesis, providing unambiguous control over substituent placement.
Strategies for Introducing the 2-Cyanomethyl Moiety
The final structural element, the 2-cyanomethyl group (-CH₂CN), is typically introduced during the ring formation step. This is achieved by reacting the chosen o-phenylenediamine with a precursor containing the cyanomethyl functional group.
The most common and direct method is the condensation of an o-phenylenediamine with a derivative of cyanoacetic acid, such as ethyl cyanoacetate (B8463686) or cyanoacetamide. google.com The reaction of 3-chloro-1,2-phenylenediamine with ethyl cyanoacetate, for example, proceeds by heating the reactants, often in a high-boiling inert solvent or, in some cases, without any solvent. google.com This reaction involves the initial formation of an amide linkage followed by intramolecular cyclization and elimination of ethanol (B145695) and water to form the desired 2-(cyanomethyl)-4-chlorobenzimidazole.
A patented process describes the synthesis of 2-(cyanomethyl)benzimidazoles by reacting an o-phenylenediamine with a cyanoacetic ester in a halogen-free inert solvent at temperatures between 150-175 °C without a catalyst, achieving good yields and high purity.
| o-Phenylenediamine | C2-Source | Conditions | Yield | Reference |
|---|---|---|---|---|
| o-Phenylenediamine | Ethyl cyanoacetate | Neat, 140 °C, 10 h | ~85% | google.com |
| o-Phenylenediamine | Cyanoacetamide | Neat, 170-209 °C | - | google.com |
| o-Phenylenediamine | Ethyl cyanoacetate | Boiling aniline | - | google.com |
The reactivity of the cyanomethyl group is crucial; its α-protons are acidic, allowing the corresponding benzimidazole to act as a pronucleophile in various chemical transformations, a feature explored in more advanced asymmetric synthesis. nih.gov
Chemical Routes to α-Cyanomethyl-Substituted Heterocycles
The introduction of a cyanomethyl group at the α-position of heterocyclic rings is a key strategy in the synthesis of various biologically active molecules. This functional group is valued for its ability to participate in a range of chemical transformations and for its presence in numerous pharmaceutical compounds.
One prominent method for the synthesis of α-cyanomethyl-substituted heterocycles involves the palladium-catalyzed coupling reaction between 2-allylphenyl triflate derivatives and alkyl nitriles. The use of a preformed BrettPhosPd(allyl)(Cl) complex has been identified as crucial for the success of these transformations, leading to the formation of indanes with substituted cyanomethyl groups at the C2 position. nih.gov Similarly, this methodology has been extended to the synthesis of partially saturated analogs from corresponding alkenyl triflates. nih.gov
Another approach involves the metal-free oxidative cyanomethylenation of sp3 C-H bonds in compounds like fluorenes and oxindoles using alkyl nitriles. nih.gov This protocol is noted for its operational simplicity and good functional group compatibility, providing a novel route to highly functionalized heterocyclic derivatives. nih.gov Control experiments suggest that this transformation proceeds through a radical reaction process. nih.gov
Furthermore, photocatalysis offers a pathway for cyanomethylarylation of alkenes with acetonitrile (B52724), leading to the synthesis of diverse nitrogenous heterocyclic compounds such as indolines and oxindoles. beilstein-journals.org
Integration of the Cyanomethyl Group into the Benzimidazole Framework
A primary and direct method for synthesizing 2-(cyanomethyl)benzimidazoles involves the condensation reaction between an o-phenylenediamine and a cyanoacetic acid ester. google.com A specific process describes the reaction of a substituted or unsubstituted o-phenylenediamine with a cyanoacetic acid ester at temperatures between 150-175°C in a halogen-free inert solvent. google.comgoogle.com This method has been shown to produce 2-(cyanomethyl)benzimidazoles in good yields and high purity without the need for a catalyst. google.com The choice of the cyanoacetic acid ester can influence the crystalline form of the product; for instance, using ethyl cyanoacetate alone may result in a poorly crystalline product, a challenge that can be overcome by using a mixture with other alkyl cyanoacetates like n-butyl or isobutyl cyanoacetate. google.com
The 2-(cyanomethyl)benzimidazole (B160407) structure can also serve as a precursor for further functionalization. For example, it can be hydrolyzed under acidic or alkaline conditions to produce 2-benzimidazoleacetic acid. researchgate.net Additionally, N-protected 2-(cyanomethyl)benzimidazoles can act as 1,3-dicarbonyl analogues in asymmetric Mannich-type reactions with N-benzoyl imines, catalyzed by chiral phosphoric acid, to yield products with vicinal trisubstituted carbon stereogenic centers. acs.org
Green Chemistry Approaches in 2-(Cyanomethyl)-4-chlorobenzimidazole Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of benzimidazole derivatives to minimize environmental impact and enhance efficiency.
Solvent-Free Reaction Conditions
Solvent-free, or "dry media," synthesis is a significant green chemistry approach. The condensation of o-phenylenediamines with aldehydes can be performed under grinding and solvent-free conditions, catalyzed by p-toluenesulfonic acid, offering short reaction times and high efficiency. nih.gov Similarly, magnetic nanocatalysts, such as Co-doped NiFe2O4 nanoparticles, have been utilized for the one-pot condensation of o-phenylenediamine with aldehydes under solvent-free conditions, with the catalyst being reusable for multiple cycles. doi.org Another method involves the reaction of o-phenylenediamine with an alkylating agent by physical grinding in the presence of K2CO3 at room temperature. derpharmachemica.com Microwave irradiation in the absence of a solvent has also been employed for the reaction of o-phenylenediamine with aldehydes in the presence of montmorillonite (B579905) K-10, leading to good yields of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles. researchgate.net
| Catalyst/Method | Reactants | Conditions | Key Advantages |
| p-Toluenesulfonic acid | o-Phenylenediamines, Aldehydes | Grinding, Solvent-free | Short reaction time, high efficiency, simple product isolation. nih.gov |
| Co-doped NiFe2O4 nanoparticles | o-Phenylenediamine, Aldehydes | Solvent-free | Recyclable magnetic catalyst. doi.org |
| Physical Grinding with K2CO3 | 2-chlorobenzimidazole, Alkylating agent | Room Temperature, Solvent-free | Mild conditions, avoids hazardous solvents. derpharmachemica.com |
| Montmorillonite K-10 | o-Phenylenediamine, Aldehydes | Microwave, Solvent-free | Good yields, rapid reaction. researchgate.net |
Microwave-Assisted and Flow Chemistry Protocols
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green synthesis, offering rapid and uniform heating that often leads to shorter reaction times, higher yields, and cleaner reactions. The synthesis of 2-chloromethyl benzimidazole derivatives has been achieved through microwave-assisted reaction of o-phenylenediamine with chloroacetic acid. ijsrst.com This initial product can then be reacted with various anilines to produce a range of derivatives. ijsrst.com Another microwave-assisted method involves the condensation of o-phenylenediamine with aldehydes, promoted by acetic acid, which is noted for being environmentally friendly by avoiding hazardous solvents. chemmethod.com The first reported microwave-assisted synthesis of benzimidazoles involved the reaction of 1,2-diaminobenzene with ethyl acetoacetate (B1235776) on solid mineral supports under dry media conditions. scispace.com Furthermore, a rapid and solvent-free synthesis of 1,2-disubstituted benzimidazoles has been developed using microwave irradiation with Er(OTf)3 as a catalyst. mdpi.com
| Reactants | Catalyst/Support | Conditions | Product |
| o-Phenylenediamine, Chloroacetic acid | None | Microwave, 5N HCl | 2-Chloromethyl benzimidazole ijsrst.com |
| o-Phenylenediamine, Aldehydes | Acetic acid | Microwave | 2-Substituted benzimidazoles chemmethod.com |
| 1,2-Diaminobenzene, Ethyl acetoacetate | Solid mineral supports | Microwave, Dry media | Benzimidazoles scispace.com |
| N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)3 | Microwave, Solvent-free | 1,2-Disubstituted benzimidazoles mdpi.com |
Flow Chemistry Protocols: Continuous flow chemistry offers significant advantages over traditional batch processes, including improved safety, scalability, and process intensification. omicsonline.orgacs.orgresearchgate.net The synthesis of benzimidazoles has been successfully demonstrated in a continuous flow process using a sulfonated polystyrene resin (Amberlyst-15) as a heterogeneous acid catalyst. omicsonline.org This method allows for high yields (90-97%) with short residence times (less than 10 minutes) and excellent catalyst recyclability. omicsonline.org Another flow chemistry approach for benzimidazole synthesis involves the catalytic heterogeneous hydrogenation of an aromatic nitro compound, which addresses safety concerns associated with using hydrogen gas and pyrophoric catalysts in batch reactors. acs.orgresearchgate.net The synthesis of flibanserin, which contains a benzimidazole core, was achieved in a four-step continuous flow process that included a benzimidazole synthesis step at high temperature. nih.gov
Catalytic Systems in Sustainable Synthesis (e.g., Biocatalysis, Metal-Free Catalysis)
The development of sustainable catalytic systems is a cornerstone of green chemistry.
Heterogeneous Catalysis: A wide array of heterogeneous catalysts have been developed for benzimidazole synthesis, offering advantages such as easy separation and reusability. doi.org Examples include:
Metal-Organic Framework (MOF) derived catalysts: Zirconium oxosulfate embedded into carbon (ZrOSO4@C), derived from the UiO-66 MOF, has been used for the photocatalytic synthesis of benzimidazole derivatives. researchgate.net
Magnetic Nanoparticles: Fe3O4@SiO2/collagen nanomaterials have been used as a magnetically recyclable catalyst for the synthesis of benzimidazoles from o-phenylenediamine and various aldehydes. nih.govdoi.org Other magnetic nanocatalysts like SnFe2O4 and Co-doped NiFe2O4 have also been employed. doi.org
Polymer-supported catalysts: A sulfonated polystyrene resin has been effectively used as a heterogeneous acid catalyst in the continuous flow synthesis of benzimidazoles. omicsonline.org
Other Nanocomposites: An Al2O3/CuI/PANI nanocomposite has been shown to be an effective catalyst for the reaction between o-phenylenediamine and aldehydes, with the catalyst being reusable for multiple cycles. nih.gov
Metal-Free Catalysis: While many catalytic systems for benzimidazole synthesis involve metals, there is growing interest in metal-free alternatives. As previously mentioned, p-toluenesulfonic acid can catalyze the solvent-free synthesis of 1,2-disubstituted benzimidazoles under grinding conditions. nih.gov
| Catalyst System | Type | Reactants | Key Features |
| ZrOSO4@C | Photocatalyst | o-Phenylenediamine, Aldehydes | Derived from MOF, recyclable. researchgate.net |
| Fe3O4@SiO2/collagen | Magnetic Nanocatalyst | o-Phenylenediamine, Aldehydes | Magnetically separable and reusable. nih.govdoi.org |
| Sulfonated polystyrene resin | Heterogeneous Acid Catalyst | o-Phenylenediamine, Carboxylic acids/Aldehydes | Suitable for continuous flow synthesis. omicsonline.org |
| Al2O3/CuI/PANI | Nanocomposite | o-Phenylenediamine, Aldehydes | Reusable, mild conditions. nih.gov |
| p-Toluenesulfonic acid | Metal-Free Acid Catalyst | o-Phenylenediamines, Aldehydes | Solvent-free grinding conditions. nih.gov |
Reactivity Profiles and Derivatization Strategies of 2 Cyanomethyl 4 Chlorobenzimidazole
Chemical Reactivity of the Benzimidazole (B57391) Nucleus with Specific Substituents
The benzimidazole core is an electron-rich heteroaromatic system, and its reactivity is significantly modulated by the attached substituents.
The benzimidazole ring system can undergo both electrophilic and nucleophilic substitution reactions, with the site of attack being heavily influenced by the reaction conditions and the electronic nature of the existing substituents.
Electrophilic Aromatic Substitution: Electrophilic attack typically occurs on the benzene (B151609) portion of the bicyclic system, as the imidazole (B134444) ring is comparatively less reactive towards electrophiles. The positions most susceptible to substitution are C4, C5, C6, and C7.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution on an unsubstituted benzimidazole ring is generally difficult. However, the presence of a good leaving group, such as a halogen, and/or strong electron-withdrawing groups activates the ring for SNAr reactions. nih.govjuniperpublishers.com These reactions usually proceed through a two-step addition-elimination pathway involving a stabilized Meisenheimer intermediate. nih.gov For halogenated benzimidazoles, such as 2-chlorobenzimidazoles, nucleophilic substitution is a key pathway for derivatization. rsc.orgrsc.org
The specific substituents on 2-(cyanomethyl)-4-chlorobenzimidazole create a distinct reactivity profile.
4-Chloro Substituent: The chlorine atom exerts a dual electronic effect. Through induction, it withdraws electron density, deactivating the benzene ring towards electrophilic substitution. However, through resonance, it can donate a lone pair of electrons, directing incoming electrophiles to the ortho and para positions (C5 and C7, respectively). Crucially, the chloro group serves as a leaving group, rendering the C4 position susceptible to nucleophilic aromatic substitution. This is a common and synthetically useful reaction for functionalizing 4-haloquinazolines and related heterocycles, where regioselectivity is high for the C4 position. nih.gov
2-Cyanomethyl Substituent: The 2-cyanomethyl group (-CH₂CN) is strongly electron-withdrawing. This effect significantly deactivates the entire aromatic system against electrophilic attack. Its primary influence is on the acidic protons of the molecule: it increases the acidity of the N-H proton in the imidazole ring and, most notably, activates the protons of the adjacent methylene (B1212753) (-CH₂-) group for deprotonation and subsequent reactions.
Transformations Involving the 2-Cyanomethyl Group
The 2-cyanomethyl group is a versatile handle for a variety of chemical transformations, involving both the nitrile and the active methylene components.
The nitrile moiety (-C≡N) can be converted into several other important functional groups.
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis yields the corresponding primary amide (2-(2-amino-2-oxoethyl)-4-chlorobenzimidazole), while complete hydrolysis affords the carboxylic acid (2-(carboxymethyl)-4-chlorobenzimidazole). For instance, the nitrile group in the related 3-aminothiazolo[3,2-a]bezimidazole-2-carbonitrile scaffold has been successfully hydrolyzed to the amide derivative using sulfuric or phosphoric acid. nih.gov
Reduction: The nitrile can be reduced to a primary amine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction would convert 2-(cyanomethyl)-4-chlorobenzimidazole into 2-(2-aminoethyl)-4-chlorobenzimidazole. Selective reduction of a nitrile in the presence of other reducible groups, such as esters, has been demonstrated in related systems, highlighting the feasibility of this transformation. researchgate.net
The methylene bridge in the 2-cyanomethyl group is flanked by two electron-withdrawing moieties (the benzimidazole ring and the nitrile group), which significantly increases the acidity of its protons. This allows the methylene group to act as a potent pronucleophile after deprotonation. nih.gov
Condensation Reactions: The active methylene group readily participates in condensation reactions. A notable example is the asymmetric Mannich-type reaction where N-protected 2-(cyanomethyl)benzimidazoles react with N-benzoyl imines. nih.govacs.org Catalyzed by a chiral phosphoric acid, this reaction proceeds with high diastereo- and enantioselectivity, demonstrating the controlled formation of complex chiral structures at the methylene position. nih.govacs.org
Reactions with Isocyanates: The nucleophilic character of the methylene carbon has also been exploited in reactions with isocyanates and isothiocyanates. These reactions lead to the formation of N-arylamides and thioamides of benzimidazolyl-2-alpha-cyanoacetic acid, respectively. nih.gov
The table below summarizes findings from a study on the Mannich-type reaction involving N-protected 2-(cyanomethyl)benzimidazoles, which showcases the reactivity of the methylene group.
| Entry | N-Protecting Group | Catalyst | Solvent | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (% ee, anti) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Cbz | (R)-3a | Toluene | 66/34 | 95 | >99 |
| 2 | Cbz | (R)-3a | CH₂Cl₂ | 66/34 | 96 | >99 |
| 3 | Cbz | (R)-3a | THF | 88/12 | 95 | >99 |
| 4 | Cbz | (R)-3a | Et₂O | 94/6 | 97 | >99 |
| 5 | Boc | (R)-3a | Et₂O | 84/16 | 96 | >99 |
Cbz = Carboxybenzyl, Boc = tert-Butoxycarbonyl, (R)-3a = Chiral Phosphoric Acid Catalyst
Derivatization at the Benzimidazole Nitrogen Atoms (N1 and N3)
The imidazole portion of the benzimidazole nucleus contains two nitrogen atoms, N1 and N3. The N-H proton is weakly acidic and can be removed by a base to generate a nucleophilic benzimidazolide (B1237168) anion. This anion can then be functionalized through reactions like alkylation or acylation.
In unsymmetrically substituted benzimidazoles like 2-(cyanomethyl)-4-chlorobenzimidazole, derivatization can occur at either N1 or N3, potentially leading to a mixture of regioisomers. The ratio of these isomers is dependent on the nature of the electrophile, the base used, the solvent, and steric hindrance imposed by the existing substituents. Studies on the alkylation of related 2-substituted benzimidazoles have shown that selective derivatization at the N3 position can be achieved. For example, the reaction of 2-methylbenzimidazole (B154957) with N,N-dibutylchloroacetamide in the presence of K₂CO₃ resulted in the selective formation of the N3-substituted product. jbarbiomed.com This suggests that targeted synthesis of either the N1 or N3 isomer of derivatized 2-(cyanomethyl)-4-chlorobenzimidazole is feasible through careful selection of reaction conditions.
The table below provides examples of selective N-alkylation of benzimidazole scaffolds.
| Benzimidazole Substrate | Alkylating Agent | Product | Position of Substitution | Yield (%) |
|---|---|---|---|---|
| 2-Methylbenzimidazole | N,N-Dibutylchloroacetamide | (N,N-Dibutylaminoacetyl)-2-methylbenzimidazole | N3 | 80 |
| Benzimidazolin-2-thione | Ethyl bromoacetate | Ethyl (2-thioxo-2,3-dihydro-benzimidazol-1-yl)-acetate | S-alkylation initially, then rearrangement/further reaction may occur | - |
Advanced Functionalization Strategies for Novel 2-(Cyanomethyl)-4-chlorobenzimidazole Derivatives
The unique molecular architecture of 2-(cyanomethyl)-4-chlorobenzimidazole, featuring a reactive cyanomethyl group and a modifiable benzimidazole core, presents a versatile platform for advanced functionalization. These strategies aim to construct novel derivatives with increased molecular complexity and tailored chemical properties. The primary sites for derivatization are the active methylene bridge of the cyanomethyl group, the nitrogen atoms of the imidazole ring, and the nitrile moiety itself.
Functionalization of the Active Methylene Group
The protons on the methylene carbon, situated between the electron-withdrawing cyano group and the benzimidazole ring, are acidic. This acidity facilitates deprotonation, creating a potent nucleophile for various carbon-carbon bond-forming reactions.
Asymmetric Mannich-Type Reactions: A significant strategy for introducing chirality and complexity is the asymmetric Mannich-type reaction. N-protected 2-(cyanomethyl)benzimidazoles can react with N-benzoyl imines in the presence of a chiral Brønsted acid catalyst, such as a chiral phosphoric acid. acs.orgacs.org This reaction proceeds in a highly diastereo- and enantioselective manner, yielding products with vicinal trisubstituted carbon stereogenic centers. acs.orgacs.org The high degree of stereocontrol is achieved through a kinetically controlled process, which circumvents the common issue of epimerization at the active methine proton in the product. acs.org
Gewald Multicomponent Reaction: The active methylene group is a key component in multicomponent reactions for synthesizing complex heterocyclic systems. In a modified Gewald reaction, 2-(cyanomethyl)benzimidazoles react with aldehydes that possess an active methylene group and elemental sulfur. researchgate.net This one-pot synthesis method efficiently constructs 2-aminothiophene-linked benzimidazoles, demonstrating a powerful approach to rapidly increase molecular diversity. researchgate.net
Reactions with Isocyanates and Isothiocyanates: The nucleophilic character of the deprotonated cyanomethyl group can be harnessed in reactions with electrophiles like isocyanates and isothiocyanates. The reaction of 2-cyanomethylbenzimidazoles with aromatic isocyanates or isothiocyanates leads to the formation of N-arylamides or N-arylthioamides of benzimidazolyl-2-alpha-cyanoacetic acid, respectively. nih.gov This functionalization introduces a new amide or thioamide linkage at the methylene position. nih.gov
Functionalization via N-Alkylation and N-Allylation
The secondary amine of the imidazole ring is another key site for derivatization, allowing for the introduction of a wide array of substituents through N-alkylation and related reactions.
N-Alkylation: A variety of methods have been developed for the N-alkylation of the benzimidazole core. nih.govlookchem.com These reactions typically involve treating the benzimidazole with an alkyl halide in the presence of a base. More advanced methods utilize ketonic Mannich bases as the alkylating agent or employ sustainable media, such as an aqueous system with a surfactant like sodium dodecyl sulfate (B86663) (SDS), to facilitate the reaction. lookchem.comresearchgate.net This approach allows for the introduction of simple alkyl chains, benzyl (B1604629) groups, or more complex functionalized side chains onto the nitrogen atom. lookchem.com
N-Allylation with Morita–Baylis–Hillman (MBH) Adducts: A catalyst-free, regioselective method for N-allylation involves the reaction of benzimidazoles with Morita–Baylis–Hillman (MBH) alcohols and acetates. beilstein-journals.org This reaction proceeds via a nucleophilic allylic substitution, affording N-substituted benzimidazole derivatives in good yields without the need for a metal catalyst. beilstein-journals.org
Skeletal Divergent Synthesis and Heterocycle Construction
Advanced strategies can leverage the reactivity of the cyanomethyl group to build entirely new, fused, or linked heterocyclic systems, with the reaction outcome being directed by the chosen conditions.
Condition-Based Skeletal Divergence: The reaction of a cyanomethyl benzimidazole with an α-bromoketone can lead to different molecular skeletons depending on the energy source. researchgate.net Under thermal conditions, the reaction furnishes 2-aminofuranyl-benzimidazoles. researchgate.net In contrast, using microwave irradiation for the same reaction diverts the pathway to afford 3-cyano-benzopyrrolo-imidazoles. researchgate.net This divergent approach highlights how manipulating reaction conditions can selectively target different reactive centers within the molecule to achieve skeletal diversity. researchgate.net
The following table summarizes these advanced functionalization strategies.
| Functionalization Strategy | Reactive Site | Key Reagents | Resulting Derivative Class | Reference |
|---|---|---|---|---|
| Asymmetric Mannich-Type Reaction | Active Methylene Group | N-benzoyl imines, Chiral Phosphoric Acid | Benzimidazoles with vicinal stereocenters | acs.orgacs.org |
| Gewald Multicomponent Reaction | Active Methylene Group | Aldehydes, Elemental Sulfur | 2-Aminothiophene-linked benzimidazoles | researchgate.net |
| Reaction with Isocyanates/Isothiocyanates | Active Methylene Group | Aromatic isocyanates, Aromatic isothiocyanates | N-Aryl(thio)amides of benzimidazolyl-2-alpha-cyanoacetic acid | nih.gov |
| N-Alkylation | Imidazole Nitrogen | Alkyl halides, Mannich bases | N-Alkylbenzimidazoles | nih.govlookchem.comresearchgate.net |
| N-Allylation | Imidazole Nitrogen | Morita–Baylis–Hillman (MBH) alcohols/acetates | N-Allylbenzimidazoles | beilstein-journals.org |
| Skeletal Divergent Synthesis (Thermal) | Cyanomethyl Group & Imidazole Ring | α-Bromoketone | 2-Aminofuranyl-benzimidazoles | researchgate.net |
| Skeletal Divergent Synthesis (Microwave) | Cyanomethyl Group & Imidazole Ring | α-Bromoketone | 3-Cyano-benzopyrrolo-imidazoles | researchgate.net |
Spectroscopic and Structural Elucidation of 2 Cyanomethyl 4 Chlorobenzimidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(cyanomethyl)-4-chlorobenzimidazole, ¹H, ¹³C, and potentially ¹⁵N and ³⁵Cl NMR studies would provide a comprehensive picture of its molecular connectivity and environment.
The aromatic region would likely exhibit complex splitting patterns due to the coupling of adjacent protons on the benzene (B151609) ring. The protons at positions 5, 6, and 7 would show chemical shifts and coupling constants characteristic of a substituted benzene ring. The methylene (B1212753) protons of the cyanomethyl group would likely appear as a singlet, shifted downfield due to the electron-withdrawing effects of the adjacent cyano and benzimidazole (B57391) groups. The N-H proton of the imidazole (B134444) ring is expected to be a broad singlet at a significantly downfield chemical shift, and its position can be sensitive to solvent and concentration.
Table 4.1.1: Predicted ¹H NMR Chemical Shift Ranges for 2-(Cyanomethyl)-4-chlorobenzimidazole
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H | 12.0 - 13.0 | Broad Singlet |
| Aromatic-H | 7.0 - 8.0 | Multiplet |
Note: These are predicted values based on general knowledge of benzimidazole chemistry and require experimental verification.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2-(cyanomethyl)-4-chlorobenzimidazole would give a distinct signal. Based on data from related compounds, the carbon atoms of the benzimidazole ring are expected to resonate in the range of 110-150 ppm. The carbon atom C2, attached to two nitrogen atoms, would appear at the lower end of this range. The carbon of the cyanomethyl group (-CH₂-) would likely be found in the aliphatic region, while the nitrile carbon (-C≡N) would have a characteristic chemical shift in the 115-125 ppm range.
Table 4.1.2: Predicted ¹³C NMR Chemical Shift Ranges for 2-(Cyanomethyl)-4-chlorobenzimidazole
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=N (C2) | 145 - 155 |
| Aromatic-C | 110 - 140 |
| -C≡N | 115 - 125 |
Note: These are predicted values and require experimental confirmation.
Direct observation of the nitrogen and chlorine nuclei through ¹⁵N and ³⁵Cl NMR spectroscopy would offer further structural insights. ¹⁵N NMR could distinguish between the two nitrogen environments in the imidazole ring. However, this technique is less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus.
³⁵Cl NMR is generally broad due to the quadrupolar nature of the chlorine nucleus, which often makes it difficult to obtain high-resolution spectra for covalently bonded chlorine in organic molecules. Specific experimental data for ¹⁵N and ³⁵Cl NMR of 2-(cyanomethyl)-4-chlorobenzimidazole are not available in the public domain.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis of Functional Groups
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 2-(cyanomethyl)-4-chlorobenzimidazole is expected to show characteristic absorption bands for the N-H, C≡N, C=N, C=C, and C-Cl bonds. For instance, analysis of related benzimidazole compounds reveals characteristic N-H stretching vibrations in the region of 3400-3200 cm⁻¹ and C=N stretching around 1623 cm⁻¹. rsc.org The presence of the cyanomethyl group would be confirmed by a sharp absorption band for the C≡N stretch, typically observed in the 2260-2240 cm⁻¹ region.
Table 4.2: Expected FTIR Absorption Bands for 2-(Cyanomethyl)-4-chlorobenzimidazole
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3400 - 3200 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| C≡N | Stretching | 2260 - 2240 |
| C=N | Stretching | 1630 - 1610 |
| C=C | Stretching | 1600 - 1450 |
Note: These are expected ranges and the exact positions can vary based on the molecular environment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular weight of 2-(cyanomethyl)-4-chlorobenzimidazole (C₉H₆ClN₃) is 191.62 g/mol . In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 191, with a characteristic isotopic peak [M+2]⁺ at m/z 193 due to the presence of the ³⁷Cl isotope, with an intensity of about one-third of the [M]⁺ peak.
Common fragmentation pathways for benzimidazoles may involve the loss of the cyanomethyl group or other small molecules. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the parent ion and its fragments, further confirming the molecular formula.
Table 4.3: Expected Mass Spectrometry Data for 2-(Cyanomethyl)-4-chlorobenzimidazole
| Ion | m/z (Expected) | Description |
|---|---|---|
| [M]⁺ | 191 | Molecular Ion (with ³⁵Cl) |
Note: Fragmentation patterns are predictive and would need to be confirmed by experimental data.
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
As of now, there are no published crystal structures for 2-(cyanomethyl)-4-chlorobenzimidazole in the Cambridge Structural Database. However, the crystal structures of related benzimidazole derivatives have been reported, often showing planar benzimidazole ring systems and extensive hydrogen-bonding networks. nih.govresearchgate.net A crystallographic study of the title compound would be invaluable for a complete structural characterization.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions occurring within a molecule. The absorption of UV or visible radiation by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. shu.ac.uklibretexts.org For organic molecules such as 2-(Cyanomethyl)-4-chlorobenzimidazole, the electronic transitions primarily involve π, σ, and n (non-bonding) electrons. shu.ac.uk The benzimidazole ring system, being a heteroaromatic structure, gives rise to characteristic absorption bands in the UV region, which are influenced by the nature and position of substituents on the ring.
The electronic spectrum of benzimidazole and its derivatives is characterized by absorptions arising from π→π* (pi to pi star) and n→π* (n to pi star) transitions. youtube.comcdnsciencepub.com The π→π* transitions are typically of high intensity and occur due to the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. youtube.com The n→π* transitions, which are generally of lower intensity, involve the promotion of an electron from a non-bonding orbital (e.g., the lone pair on a nitrogen atom) to a π* antibonding orbital. youtube.com
In the case of 2-(Cyanomethyl)-4-chlorobenzimidazole, the benzimidazole core acts as the principal chromophore. The electronic transitions are expected to be similar to those of other substituted benzimidazoles. The cyanomethyl group at the 2-position and the chloro group at the 4-position can influence the energy of these transitions, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). The chloro substituent, being an auxochrome, can cause a bathochromic (red) or hypsochromic (blue) shift depending on its electronic effects (inductive vs. resonance). ijermt.org
The solvent environment can also play a significant role in the position and intensity of absorption bands. shu.ac.ukijcce.ac.ir Polar solvents may cause a hypsochromic (blue) shift for n→π* transitions due to the stabilization of the non-bonding orbitals. Conversely, π→π* transitions often exhibit a bathochromic (red) shift with increasing solvent polarity. shu.ac.uk
Table 1: UV Absorption Maxima for 2-Aminobenzimidazole (B67599) in Different Solvents
| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |
| Ethanol (B145695) | 283 | 243 | 212 |
| Water | 280 | 244 | 204 |
| Data sourced from a study on the spectroscopic analysis of 2-aminobenzimidazole. researchgate.net |
The data in Table 1 showcases the multiple absorption bands characteristic of the benzimidazole scaffold, corresponding to various electronic transitions within the molecule. It is anticipated that 2-(Cyanomethyl)-4-chlorobenzimidazole would exhibit a similarly complex UV-Vis spectrum, with the precise λmax values being modulated by the electronic contributions of the cyanomethyl and chloro substituents.
Computational and Mechanistic Investigations of 2 Cyanomethyl 4 Chlorobenzimidazole
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the fundamental electronic and structural nature of benzimidazole (B57391) derivatives. nih.gov These methods are used to calculate optimized geometries, vibrational frequencies, and various electronic parameters that govern molecular behavior. nih.govresearchgate.net A common approach involves using hybrid functionals like B3LYP with basis sets such as 6-31G(d) or higher to achieve a balance between computational cost and accuracy. nih.govresearchgate.net
The electronic structure of a molecule is key to its reactivity. DFT calculations are used to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researcher.life The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. For 2-(Cyanomethyl)-4-chlorobenzimidazole, the electron-withdrawing chloro and cyano groups are expected to lower the energies of both frontier orbitals.
Table 1: Illustrative Quantum Chemical Parameters for a Benzimidazole Derivative Note: These values are representative examples based on DFT calculations for related benzimidazole structures and are intended for illustrative purposes.
| Parameter | Description | Typical Calculated Value |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 eV |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.0 to 5.0 eV |
| Dipole Moment (µ) | Measure of the molecule's overall polarity | 2.0 to 4.0 Debye |
Benzimidazole systems can exist in different tautomeric forms due to the migration of the proton between the N1 and N3 atoms of the imidazole (B134444) ring. For an asymmetrically substituted benzimidazole like 2-(Cyanomethyl)-4-chlorobenzimidazole, these two tautomers are not energetically equivalent. DFT calculations can be used to determine the optimized geometry and relative energies of each tautomer, thereby predicting the predominant form in the gas phase or in solution.
Conformational analysis, often performed through potential energy surface scans, investigates the rotation around single bonds, such as the bond connecting the cyanomethyl group to the benzimidazole ring. researchgate.net These calculations help identify the most stable conformer (the geometry with the lowest energy) and the energy barriers for rotation, providing insight into the molecule's flexibility.
Reaction Mechanism Elucidation for Synthetic Pathways
Understanding the step-by-step mechanism of a chemical reaction is crucial for optimizing reaction conditions and improving yields. Computational studies can map out the energy profile of a reaction, identifying intermediates and, most importantly, the transition states that connect them.
The most common synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with an appropriate carboxylic acid or its derivative. semanticscholar.org For 2-(Cyanomethyl)-4-chlorobenzimidazole, a typical pathway involves the reaction of 3-chloro-1,2-phenylenediamine with a cyanoacetic acid ester. google.com The mechanism likely proceeds through:
Nucleophilic attack of an amino group on the ester carbonyl.
An intramolecular cyclization step involving the second amino group.
A final dehydration step to form the aromatic benzimidazole ring.
Computational chemists can model each of these steps to locate the transition state—the highest energy point along the reaction coordinate. By calculating the activation energy (the energy difference between the reactants and the transition state), they can predict the feasibility and rate-determining step of the reaction.
Chemical reactions can be under either kinetic or thermodynamic control. researchgate.net
Kinetic control occurs when the product distribution is determined by the relative rates of formation of the products. The product formed fastest, i.e., via the lowest activation energy pathway, will predominate.
Thermodynamic control occurs when the reaction is reversible, and the product distribution is governed by the relative thermodynamic stability of the products. The most stable product will be the major one.
Table 2: Factors Distinguishing Kinetic and Thermodynamic Control in Synthesis
| Feature | Kinetic Control | Thermodynamic Control |
| Governing Factor | Rate of reaction (Activation Energy) | Stability of product (Gibbs Free Energy) |
| Reaction Conditions | Lower temperatures, short reaction times | Higher temperatures, long reaction times |
| Reversibility | Irreversible or slowly reversible | Reversible |
| Major Product | The one that is formed fastest | The most stable one |
Structure-Reactivity Relationships and Substituent Effects
The chemical behavior of 2-(Cyanomethyl)-4-chlorobenzimidazole is profoundly influenced by its substituents. Computational studies can systematically probe these effects by comparing the calculated properties of the parent benzimidazole with its substituted derivatives.
The 4-chloro substituent is an electron-withdrawing group via induction but a weak electron-donating group via resonance. Its net effect is electron-withdrawing, which decreases the electron density on the benzene (B151609) ring and lowers the basicity of the imidazole nitrogen atoms. This can influence the molecule's ability to participate in acid-base reactions or coordinate to metal centers.
The 2-cyanomethyl group has a significant impact on reactivity. The methylene (B1212753) protons (–CH2–) are acidic due to the strong electron-withdrawing effect of the adjacent nitrile (–C≡N) group and the imidazole ring. This acidity makes the cyanomethyl group a key site for derivatization, such as in Mannich-type reactions where it can act as a nucleophile after deprotonation. nih.gov Computational models can predict this acidity by calculating the pKa value or by modeling the stability of the corresponding carbanion.
Halogen Effects on Aromaticity and Reactivity
The presence of a chlorine atom at the 4-position of the benzimidazole ring significantly influences the molecule's electronic properties, aromaticity, and reactivity. Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) due to their high electronegativity, and an electron-donating resonance effect (+R) due to their lone pairs of electrons. nih.gov In the case of chlorine, the inductive effect typically outweighs the resonance effect, leading to a net withdrawal of electron density from the benzene ring.
DFT calculations on similar chloro-substituted heterocyclic compounds have shown that the halogen affects the HOMO-LUMO energy gap. researchgate.net The electron-withdrawing nature of chlorine tends to lower the energy levels of both frontier orbitals, which can impact the molecule's reactivity profile in various chemical transformations. rsc.org The specific position of the halogen is also critical; in 2-(Cyanomethyl)-4-chlorobenzimidazole, the chlorine atom's proximity to the fused imidazole ring influences the electronic environment of the entire heterocyclic system.
Table 2: Hammett Substituent Constants (σ) for Relevant Groups
| Substituent | σmeta | σpara | General Electronic Effect |
|---|---|---|---|
| -Cl (Chloro) | 0.37 | 0.23 | Inductively withdrawing, resonance donating wikipedia.org |
| -CN (Cyano) | 0.56 | 0.66 | Strongly electron-withdrawing wikipedia.org |
| -CH3 (Methyl) | -0.07 | -0.17 | Electron-donating wikipedia.org |
| -NO2 (Nitro) | 0.71 | 0.78 | Strongly electron-withdrawing wikipedia.org |
Hammett constants are used to quantify the effect of substituents on the reactivity of aromatic compounds. Positive values indicate an electron-withdrawing effect, while negative values indicate an electron-donating effect. wikipedia.org
Influence of the Cyanomethyl Group on Reaction Pathways
The cyanomethyl group (-CH₂CN) at the 2-position of the benzimidazole core plays a crucial role in defining the molecule's reaction pathways. The cyano (-CN) moiety is a potent electron-withdrawing group, primarily through a strong inductive (-I) and resonance (-R) effect. nih.gov This electronic pull significantly increases the acidity of the adjacent methylene (-CH₂-) protons.
The enhanced acidity of these protons makes the cyanomethyl group an active site for deprotonation, allowing the molecule to act as a carbon nucleophile or a pronucleophile in various reactions. nih.gov For instance, 2-(cyanomethyl)benzimidazole (B160407) derivatives are considered analogues of 1,3-dicarbonyl compounds and have been successfully employed in asymmetric Mannich-type reactions. nih.gov In these reactions, the deprotonated cyanomethyl group attacks an imine, forming a new carbon-carbon bond with high stereocontrol. nih.gov
Advanced Analytical Methodologies for 2 Cyanomethyl 4 Chlorobenzimidazole
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a polar heterocyclic compound like 2-(Cyanomethyl)-4-chlorobenzimidazole, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed, each with specific considerations for method development.
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analysis of benzimidazole (B57391) derivatives due to their polarity and thermal lability. researchgate.netnih.gov A robust HPLC method allows for the separation of the main compound from starting materials, intermediates, and potential degradation products.
Method development for 2-(Cyanomethyl)-4-chlorobenzimidazole typically involves optimizing several key parameters to achieve good resolution, peak shape, and sensitivity. Reversed-phase HPLC (RP-HPLC) is the preferred mode of separation for benzimidazoles. nih.gov
Key Developmental Aspects:
Stationary Phase: A C18 column is the most frequently used stationary phase, offering excellent hydrophobic retention and separation for a wide range of medium-polarity compounds like benzimidazoles. nih.gov Columns with a particle size of 5 µm or less are often chosen to enhance efficiency and resolution.
Mobile Phase: The mobile phase usually consists of a mixture of an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all compounds of interest with good peak shape, especially when analyzing impurities with different polarities. The pH of the aqueous phase is a critical parameter that can be adjusted to control the ionization state of the benzimidazole ring, thereby influencing retention time and peak symmetry.
Detection: The benzimidazole ring system contains a chromophore that allows for strong ultraviolet (UV) absorbance. Consequently, a UV detector is the most common and cost-effective choice for detection, with the wavelength typically set near the compound's absorbance maximum (e.g., 210-290 nm) for optimal sensitivity. nih.govekb.eg
System Suitability: Method validation includes assessing parameters like linearity, accuracy, precision, and specificity to ensure the method is reliable for its intended purpose. researchgate.net
Table 1: Typical RP-HPLC Parameters for Benzimidazole Analysis
| Parameter | Typical Conditions |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Phosphate Buffer (e.g., KH₂PO₄), pH adjusted |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (20-25°C) or controlled (e.g., 40°C) |
| Injection Volume | 10-20 µL |
| Detector | UV-Vis, Wavelength set at λmax |
Gas Chromatography (GC) is a powerful separation technique known for its high resolution. However, its application to polar, non-volatile compounds like many benzimidazoles, including 2-(Cyanomethyl)-4-chlorobenzimidazole, presents challenges. The presence of the N-H group in the imidazole (B134444) ring leads to high polarity and the potential for hydrogen bonding, resulting in poor peak shape, low volatility, and thermal degradation in the hot GC inlet. scielo.br
To overcome these limitations, derivatization is a necessary prerequisite for GC analysis. This process involves chemically modifying the analyte to create a more volatile and thermally stable derivative. scielo.br
Common Derivatization Strategies:
Silylation: This is one of the most common derivatization techniques, where the active hydrogen on the benzimidazole nitrogen is replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose.
Acylation: This strategy involves introducing an acyl group (e.g., acetyl or trifluoroacetyl) by reacting the compound with reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). The resulting derivative is more volatile and less polar.
The choice of derivatization reagent and reaction conditions (temperature, time, solvent) must be carefully optimized to ensure complete and reproducible conversion of 2-(Cyanomethyl)-4-chlorobenzimidazole to its derivative without forming unwanted by-products. Following derivatization, the sample can be analyzed using a standard GC system equipped with a non-polar capillary column (e.g., DB-5 or HP-5ms) and a Flame Ionization Detector (FID) or a mass spectrometer.
Table 2: Derivatization Strategies for GC Analysis of Benzimidazoles
| Derivatization Type | Reagent Example | Functional Group Targeted | Resulting Derivative |
| Silylation | BSTFA | N-H | N-trimethylsilyl |
| Acylation | TFAA | N-H | N-trifluoroacetyl |
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), provide a superior level of analytical capability. rsc.org For 2-(Cyanomethyl)-4-chlorobenzimidazole, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for both quantification and structural confirmation, especially for identifying unknown impurities at trace levels. scielo.brresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the powerful separation of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. rsc.org This technique is ideal for analyzing benzimidazoles in complex matrices. An electrospray ionization (ESI) source is typically used, which generates protonated molecular ions [M+H]⁺ in positive ion mode.
The mass spectrometer can be operated in several modes:
Full Scan: Provides the molecular weight of the eluting compounds.
Product Ion Scan: A specific parent ion is selected and fragmented in the collision cell to generate a characteristic fragmentation pattern, which is used for structural elucidation.
Multiple Reaction Monitoring (MRM): This is the gold standard for quantification. A specific parent ion is isolated and fragmented to produce a specific product ion. The instrument monitors this specific transition (parent → product), providing exceptional selectivity and sensitivity by filtering out background noise.
Gas Chromatography-Mass Spectrometry (GC-MS): Following successful derivatization, GC-MS analysis can be performed. scielo.br The electron ionization (EI) source is commonly used, which generates a reproducible fragmentation pattern that can be compared against spectral libraries (like NIST) for compound identification. The high resolution of capillary GC combined with the definitive identification power of MS makes GC-MS a robust tool for impurity profiling. scielo.br
Table 3: Representative LC-MS/MS Parameters for Benzimidazole Analysis
| Parameter | Typical Setting |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive Ion Mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Ionspray Voltage | ~4500 V |
| Source Temperature | 450-500 °C |
| Collision Gas | Nitrogen or Argon |
| MRM Transition | [M+H]⁺ → Characteristic Product Ion(s) |
Electroanalytical Methods for Electrochemical Characterization
Electroanalytical methods are used to investigate the redox properties of a compound by measuring potential and/or current in an electrochemical cell. researchgate.net For a molecule like 2-(Cyanomethyl)-4-chlorobenzimidazole, these techniques can provide valuable insights into its electronic structure and potential for undergoing oxidation or reduction reactions. The electrochemical behavior of benzimidazole derivatives has been a subject of study, often in the context of developing corrosion inhibitors or new synthetic pathways. nih.govacs.org
Cyclic Voltammetry (CV): Cyclic voltammetry is the most widely used electroanalytical technique for this purpose. In a CV experiment, the potential applied to a working electrode is swept linearly in a cyclic manner (e.g., from a negative potential to a positive one and back). The resulting current is plotted against the applied potential, producing a cyclic voltammogram.
Analysis of the voltammogram for a benzimidazole derivative can reveal:
Oxidation and Reduction Potentials: The potentials at which the compound is oxidized or reduced.
Reversibility of Redox Processes: Whether the electron transfer reactions are reversible or irreversible.
Electron Transfer Mechanisms: Information about the number of electrons transferred and potential coupled chemical reactions. researchgate.net
These studies are typically performed in a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), with the compound dissolved in a suitable solvent containing a supporting electrolyte. researchgate.net The electrochemical data obtained can be correlated with theoretical calculations (e.g., Density Functional Theory, DFT) to better understand the molecule's electronic properties. nih.gov
Table 4: Summary of Electrochemical Studies on Benzimidazole Derivatives
| Technique | Information Obtained | Typical Application |
| Cyclic Voltammetry (CV) | Oxidation/Reduction potentials, reversibility of redox reactions. | Characterizing redox behavior, studying reaction mechanisms. |
| Potentiodynamic Polarization | Corrosion potential (Ecorr), corrosion current (icorr). | Evaluating efficacy as corrosion inhibitors. nih.gov |
| Controlled-Potential Coulometry | Number of electrons in a reaction, electrosynthesis of new compounds. researchgate.net | Mechanistic studies, synthetic applications. |
Non Clinical and Non Biological Applications of 2 Cyanomethyl 4 Chlorobenzimidazole and Its Derivatives
Applications in Materials Science
The inherent properties of the benzimidazole (B57391) ring system, such as aromaticity, thermal stability, and the presence of heteroatoms, make its derivatives attractive for materials science research. These compounds can be tailored through chemical modification to achieve desired electronic, optical, and physical characteristics.
Imidazole (B134444) derivatives are recognized for their application in the field of organic electronics, including as components in organic light-emitting diodes (OLEDs). The benzimidazole core, with its electron-rich heterocyclic structure, provides a foundation for designing materials with semiconductor properties. The performance of such materials in electronic devices is contingent on the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
While specific research focusing exclusively on 2-(cyanomethyl)-4-chlorobenzimidazole as an organic semiconductor is not extensively documented in the reviewed literature, the broader class of imidazole-based compounds is utilized in OLEDs. These molecules can be incorporated into the electron transport layer (ETL), the hole transport layer (HTL), or the emissive layer (EML) of a device. The introduction of substituents like the chloro- and cyanomethyl groups onto the benzimidazole framework can modulate the electronic properties, potentially tuning the material for a specific function within an optoelectronic device. Further research would be required to characterize the specific semiconducting properties of 2-(cyanomethyl)-4-chlorobenzimidazole.
Benzimidazole derivatives serve as important intermediates in the synthesis of dyes and pigments. The benzimidazole ring can act as a key part of a chromophore, the component of a molecule responsible for its color. The extended π-conjugated system of the benzimidazole structure is fundamental to this property.
A notable application involves the use of the closely related compound, 2-cyanomethylbenzimidazole, as a precursor in the synthesis of fluorescent yellow dyes. In one synthetic pathway, 2-cyanomethylbenzimidazole is reacted with 4-N,N-diethylamino-salicylaldehyde to produce a coumarin-based dye intermediate. This highlights the role of the reactive cyanomethyl group in forming more complex, colored structures. The resulting dyes can exhibit properties suitable for various applications, from textiles to advanced optical materials. The presence of the benzimidazole moiety contributes to the thermal stability and photostability of the final dye molecule.
Polybenzimidazole (PBI) is a class of high-performance polymers renowned for exceptional thermal and chemical stability. sciopen.comdtic.mil These polymers are utilized in demanding applications, including the fabrication of membranes for gas separation, nanofiltration, and fuel cells. sciopen.comrsc.org PBI membranes can operate at high temperatures (over 300 °C) and in harsh chemical environments, such as highly acidic conditions. rsc.org
While the direct polymerization of 2-(cyanomethyl)-4-chlorobenzimidazole is not a standard route to PBI, the benzimidazole unit is the fundamental repeating block of these polymers. PBI is typically synthesized from the condensation of aromatic bis-o-diamines and dicarboxylic acids. The properties of the resulting polymer, such as solubility and chlorine resistance, can be modified by the choice of monomers. dtic.mil The incorporation of chlorine-containing benzimidazole precursors could potentially enhance properties like flame retardancy. The inherent hydrophobicity of PBI, a drawback for water purification applications, can be addressed by surface functionalization to increase hydrophilicity and surface charge. researchgate.net
Role as Synthetic Intermediates and Synthons for Complex Heterocycles
The 2-(cyanomethyl)-4-chlorobenzimidazole molecule is a valuable synthon, or building block, for the construction of more complex heterocyclic systems. The reactivity of the cyanomethyl group and the benzimidazole ring allows for a variety of chemical transformations.
The active methylene (B1212753) group (the -CH2- between the benzimidazole ring and the cyano group) is a key site of reactivity. For instance, 2-(cyanomethyl)benzimidazole (B160407) derivatives can undergo reactions with aromatic isocyanates and isothiocyanates. nih.gov This reaction yields N-arylamides or N-arylthioamides of benzimidazolyl-2-α-cyanoacetic acid, demonstrating the utility of the cyanomethyl group in building larger, functionalized molecules. nih.gov
Furthermore, 2-(cyanomethyl)benzimidazoles serve as 1,3-dicarbonyl analogues in asymmetric Mannich-type reactions. acs.org When reacted with N-benzoyl imines in the presence of a chiral phosphoric acid catalyst, they can form products with vicinal trisubstituted carbon stereogenic centers in a highly controlled, stereoselective manner. acs.org This type of reaction is crucial in the synthesis of complex chiral molecules.
In multicomponent reactions, 2-(cyanomethyl)-benzimidazole can react with an aldehyde in a Knoevenagel condensation to form an α,β-unsaturated nitrile. This intermediate can then undergo cyclization with elemental sulfur to produce biologically relevant 2-(2-aminothiophene)-benzimidazoles in good yields. researchgate.net
Exploration as Corrosion Inhibitors
Benzimidazole and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.govresearchgate.net Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that blocks active corrosion sites. peacta.org This adsorption occurs through the heteroatoms (nitrogen), the aromatic π-electrons of the benzimidazole ring, and functional groups attached to the ring. nottingham.edu.cn
The derivative 2–(chloromethyl)benzimidazole (CMB), which is structurally very similar to 2-(cyanomethyl)-4-chlorobenzimidazole, has been investigated as a low-toxicity sweet corrosion inhibitor for C1018 carbon steel in CO2-saturated NaCl solutions. nottingham.edu.cn Studies show that CMB is a highly efficient, anodic-type inhibitor that forms a protective layer on the steel surface. nottingham.edu.cn The inhibition efficiency is dependent on concentration, temperature, and the concentration of corrosive ions like chloride. nottingham.edu.cn
Research on 2–(chloromethyl)benzimidazole in a CO2-saturated 3.5% NaCl solution demonstrated a significant reduction in corrosion rate. The efficiency of the inhibitor was found to increase with temperature, while an increase in salt concentration led to a slight decrease in efficiency, attributed to competition between chloride ions and the inhibitor for adsorption sites on the metal surface. nottingham.edu.cn
| Parameter | Condition | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| Temperature (at 10 ppm CMB, 3.5% NaCl) | 25 °C | 97.54 | nottingham.edu.cn |
| 40 °C | 98.40 | nottingham.edu.cn | |
| 60 °C | 98.58 | nottingham.edu.cn | |
| NaCl Concentration (at 10 ppm CMB, 25 °C) | 3.5% | 97.54 | nottingham.edu.cn |
| 5.0% | 96.32 | nottingham.edu.cn | |
| 7.0% | 94.76 | nottingham.edu.cn |
The adsorption of these inhibitors on the metal surface is facilitated by the free electrons around the nitrogen heteroatoms and the π-electrons of the C=C bonds in the benzene (B151609) ring. nottingham.edu.cn Quantum chemical studies and theoretical calculations are often employed to correlate the molecular structure of benzimidazole derivatives with their inhibition efficiency. peacta.org
Future Research Directions and Outlook for 2 Cyanomethyl 4 Chlorobenzimidazole
Development of Novel and Efficient Synthetic Routes
Future research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for synthesizing 2-(Cyanomethyl)-4-chlorobenzimidazole. While classical condensation reactions of o-phenylenediamines are standard, exploration into greener and more advanced methodologies is a key direction. rsc.orgnih.gov
Key areas for development include:
Catalyst Innovation: Research into novel catalysts, such as recyclable solid acid catalysts (e.g., ZrO2–Al2O3) or copper nanoparticles, could lead to higher yields and simpler purification processes. rsc.orgtaylorandfrancis.com
Multi-component Reactions: Designing one-pot, multi-component reactions could streamline the synthesis process, reducing steps, solvent usage, and waste generation. rsc.org
Alternative Energy Sources: The application of microwave irradiation and ultrasound as alternative energy sources could significantly reduce reaction times and improve energy efficiency compared to conventional heating.
Table 1: Potential Novel Synthetic Strategies
| Synthetic Method | Potential Advantages | Research Focus |
|---|---|---|
| Catalysis | Higher yields, improved selectivity, catalyst recyclability. rsc.orgtaylorandfrancis.com | Development of novel metal-based or solid acid catalysts. |
| Flow Chemistry | Enhanced safety, scalability, precise process control, reduced waste. researchgate.net | Optimization of reaction conditions in continuous flow reactors. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. | Exploring suitable solvent systems and reaction parameters. |
| Multi-component Reactions | Reduced number of synthetic steps, lower solvent consumption. rsc.org | Design of one-pot procedures combining starting materials efficiently. |
Exploration of Undiscovered Reactivity Pathways
The unique combination of a benzimidazole (B57391) core, a chloro substituent, and an active cyanomethyl group in 2-(Cyanomethyl)-4-chlorobenzimidazole offers fertile ground for exploring new chemical transformations.
Future investigations could target:
The Cyanomethyl Group: This group is a key functional handle. Its acidic methylene (B1212753) protons allow for various reactions, including condensations and cyclizations to build fused heterocyclic systems. Research has demonstrated that 2-(cyanomethyl)benzimidazoles can undergo asymmetric Mannich-type reactions, a pathway that could be further explored for this specific chloro-substituted derivative to create complex chiral molecules. acs.org The nitrile moiety itself can be transformed via hydrolysis, reduction, or cycloaddition.
The Benzene (B151609) Ring: The chloro-substituent can be a site for nucleophilic aromatic substitution or a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functional groups to modulate the molecule's properties. nih.gov
The Imidazole (B134444) Ring: N-substitution on the imidazole ring using various functionalized halides can be explored to create a library of new derivatives with potentially unique properties.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools to predict the behavior of 2-(Cyanomethyl)-4-chlorobenzimidazole, guiding synthetic efforts and accelerating the discovery of new applications.
Future research in this area could involve:
Molecular Docking and Dynamics: These simulations can predict how the molecule might interact with biological targets, which is particularly useful in drug discovery. mdpi.comnih.govresearchgate.net Such studies can help identify key interactions and guide the design of more potent derivatives. nih.gov
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to understand the molecule's electronic structure, reactivity, and spectroscopic properties. This knowledge can help predict the outcomes of unknown reactions and explain experimental observations.
In Silico ADME/Tox Prediction: Computational models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule and its derivatives, helping to prioritize compounds with favorable profiles for further development. nih.govresearchgate.net
Table 2: Computational Modeling Techniques and Their Applications
| Technique | Application for 2-(Cyanomethyl)-4-chlorobenzimidazole |
|---|---|
| Molecular Docking | Predicting binding affinity and mode with biological targets. mdpi.comnih.gov |
| Molecular Dynamics (MD) | Simulating molecular motion to assess the stability of interactions. nih.govresearchgate.net |
| Quantum Chemistry (DFT) | Calculating electronic properties, predicting reactivity, and interpreting spectra. |
| ADMET Prediction | In silico screening for drug-like properties and potential toxicity. nih.gov |
Expanding Non-Clinical Material Science Applications
The benzimidazole scaffold is known for its utility in material science, a field where 2-(Cyanomethyl)-4-chlorobenzimidazole has yet to be fully explored. rsc.org The inherent properties of the benzimidazole core, such as thermal stability and electron-transporting capabilities, make it a valuable component in advanced materials. nbinno.com
Potential future applications to be investigated include:
Organic Electronics: Benzimidazole derivatives are used in Organic Light-Emitting Diodes (OLEDs) and organic field-effect transistors (OFETs). nbinno.comresearchgate.net Research could focus on synthesizing polymers or small molecules from 2-(Cyanomethyl)-4-chlorobenzimidazole for use as n-type semiconductors or emissive materials. researchgate.net
Sensors and Dyes: The benzimidazole structure is a key component in chemosensors, fluorescent materials, and dyes. rsc.orgtaylorandfrancis.com The specific substituents on this compound could be leveraged to design novel sensors for ions or small molecules, or to create dyes with unique photophysical properties.
Corrosion Inhibitors: Benzimidazoles have been studied for their role in corrosion science. rsc.orgtaylorandfrancis.com This derivative could be evaluated for its efficacy in protecting various metals from corrosion.
Integration with Emerging Chemical Technologies (e.g., AI-driven synthesis planning, automated flow chemistry)
The synergy between artificial intelligence (AI) and automated synthesis platforms represents a paradigm shift in chemical research. Integrating these technologies can dramatically accelerate the discovery and development of novel derivatives and processes related to 2-(Cyanomethyl)-4-chlorobenzimidazole.
AI-Driven Synthesis Planning: AI and machine learning algorithms can perform complex retrosynthetic analysis, proposing novel and efficient synthetic routes that may not be obvious to human chemists. computabio.comarxiv.org These tools can analyze vast reaction databases to predict the most viable pathways for synthesizing derivatives of 2-(Cyanomethyl)-4-chlorobenzimidazole, a task especially challenging for complex heterocyclic systems. chemrxiv.orgnih.gov While data-driven AI is powerful, its combination with expert chemical knowledge is seen as the most effective approach. gwern.net
Automated Flow Chemistry: Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, better control over reaction parameters, higher yields, and easier scalability. researchgate.netnih.gov An AI-designed synthetic route can be translated into an automated flow chemistry platform. syrris.com This allows for rapid reaction optimization, the generation of compound libraries for screening, and the safe handling of potentially hazardous intermediates in a contained, continuous system. durham.ac.ukuc.pt This approach shortens development timelines from initial synthesis to the production of larger quantities for further evaluation. durham.ac.uk
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Cyanomethyl)-4-chlorobenzimidazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting a benzimidazole precursor (e.g., 4-chloro-1H-benzimidazole) with a cyanomethylating agent (e.g., chloroacetonitrile or potassium cyanide) under basic conditions. A base like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) facilitates the substitution . Reaction progress can be monitored via TLC, and purification achieved through recrystallization or column chromatography.
Q. Which spectroscopic techniques are essential for characterizing 2-(Cyanomethyl)-4-chlorobenzimidazole?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2240 cm⁻¹, C-Cl at ~750 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, cyanomethyl at δ ~3.8 ppm) and carbon signals .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 232.05) and fragmentation patterns .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. Cyanide-containing reagents require strict waste disposal protocols. Emergency measures include rinsing exposed areas with water and consulting safety data sheets for specific antidotes .
Advanced Research Questions
Q. How can thermal stability and decomposition kinetics of 2-(Cyanomethyl)-4-chlorobenzimidazole be analyzed for material science applications?
- Methodological Answer : Perform thermogravimetric analysis (TGA) to assess weight loss vs. temperature and differential thermal analysis (DTA) to identify phase transitions. For example, degradation onset temperatures (~250°C) and residue formation can inform thermal stability in polymer composites .
Q. What strategies resolve contradictions in reported biological activities of benzimidazole derivatives?
- Methodological Answer :
- Comparative Assays : Test derivatives under standardized in vitro conditions (e.g., enzyme inhibition assays with IC₅₀ comparisons) .
- Purity Analysis : Use HPLC (>95% purity) to eliminate confounding effects from impurities .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., chloro vs. nitro groups) to isolate contributing factors .
Q. How does the cyanomethyl group influence electronic properties and reactivity?
- Methodological Answer : The electron-withdrawing cyanomethyl group reduces electron density on the benzimidazole ring, altering UV-Vis absorption (e.g., λmax shifts) and redox behavior. Computational methods (DFT) can model frontier molecular orbitals to predict reactivity in nucleophilic/electrophilic reactions .
Q. What role does this compound play as an intermediate in synthesizing bioactive derivatives?
- Methodological Answer : The cyanomethyl group can undergo further functionalization (e.g., hydrolysis to carboxylic acid, nucleophilic substitution with amines). For example, reacting with hydrazine yields hydrazide derivatives for antimicrobial testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
